2-(6-Bromo-2-oxoindolin-3-yl)acetic acid
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Overview
Description
2-(6-Bromo-2-oxoindolin-3-yl)acetic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 6th position of the indole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-oxoindolin-3-yl)acetic acid typically involves the bromination of 2-oxoindoline followed by the introduction of an acetic acid moiety. One common method includes the bromination of 2-oxoindoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated product is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the indole compound .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-oxoindolin-3-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, indole derivatives are known to bind to various receptors and enzymes, influencing cellular processes such as apoptosis and cell proliferation . The bromine atom may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
6-Bromoindole: Similar structure but lacks the acetic acid moiety, leading to different chemical properties.
Uniqueness
2-(6-Bromo-2-oxoindolin-3-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety.
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(6-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) |
InChI Key |
VVXZUCATWXLZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2CC(=O)O |
Origin of Product |
United States |
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